molecular formula C8H16ClNO B1625488 4-(Dimethylamino)cyclohexanone hydrochloride CAS No. 40594-28-3

4-(Dimethylamino)cyclohexanone hydrochloride

Cat. No.: B1625488
CAS No.: 40594-28-3
M. Wt: 177.67 g/mol
InChI Key: VLBFVLHJVBXWIM-UHFFFAOYSA-N
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Description

4-(Dimethylamino)cyclohexanone hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its potential therapeutic and industrial applications. The compound is characterized by a cyclohexanone ring substituted with a dimethylamino group at the 4-position, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)cyclohexanone hydrochloride can be achieved through several methods. One common approach involves the reaction of 1,4-cyclohexanedione monoethyleneketal with dimethylamine hydrochloride in the presence of triethylamine and 1,8-diazabicyclo-[5.4.0]-7-undecene (DBU) in 1,2-dichloroethane. The reaction mixture is stirred for 10 minutes to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)cyclohexanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 4-(Dimethylamino)cyclohexanone.

    Reduction: 4-(Dimethylamino)cyclohexanol.

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

4-(Dimethylamino)cyclohexanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various conditions, although specific medical applications are still under research.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)cyclohexanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclohexanone ring provides structural rigidity, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the dimethylamino group.

    4-(Methylamino)cyclohexanone: Similar structure with a single methyl group on the amino nitrogen.

    4-(Ethylamino)cyclohexanone: Contains an ethyl group instead of dimethyl.

Uniqueness

4-(Dimethylamino)cyclohexanone hydrochloride is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity compared to its analogs.

Properties

IUPAC Name

4-(dimethylamino)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h7H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBFVLHJVBXWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(=O)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507898
Record name 4-(Dimethylamino)cyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40594-28-3
Record name 4-(Dimethylamino)cyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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